Cas no 847396-19-4 (1-(2-fluorophenyl)-4-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

1-(2-fluorophenyl)-4-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one structure
847396-19-4 structure
Product Name:1-(2-fluorophenyl)-4-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
CAS No:847396-19-4
MF:C26H24FN3O
MW:413.486669540405
CID:6235960
PubChem ID:4754134
Update Time:2025-05-17

1-(2-fluorophenyl)-4-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluorophenyl)-4-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
    • 847396-19-4
    • 1-(2-fluorophenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
    • Z111780640
    • AKOS016261626
    • AKOS001175217
    • 1-(2-fluorophenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
    • 1-(2-fluorophenyl)-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
    • F0660-1564
    • 1-(2-fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
    • Inchi: 1S/C26H24FN3O/c27-21-12-4-6-14-23(21)30-18-20(17-25(30)31)26-28-22-13-5-7-15-24(22)29(26)16-8-11-19-9-2-1-3-10-19/h1-7,9-10,12-15,20H,8,11,16-18H2
    • InChI Key: PSCKUKHOENVTMQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1C(CC(C2=NC3C=CC=CC=3N2CCCC2C=CC=CC=2)C1)=O

Computed Properties

  • Exact Mass: 413.19034056g/mol
  • Monoisotopic Mass: 413.19034056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 38.1Ų

1-(2-fluorophenyl)-4-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Pricemore >>

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1-(2-fluorophenyl)-4-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Related Literature

Additional information on 1-(2-fluorophenyl)-4-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one

1-(2-Fluorophenyl)-4-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one: A Comprehensive Overview

The compound with CAS No. 847396-19-4, known as 1-(2-fluorophenyl)-4-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyrrolidinone ring fused with a benzodiazole moiety and substituted with a 2-fluorophenyl group and a 3-phenylpropyl group. These structural elements contribute to its potential applications in drug discovery and material science.

Recent studies have highlighted the importance of benzodiazole derivatives in various biological systems. The presence of the benzodiazole ring in this compound suggests potential antioxidant and anti-inflammatory properties, which are highly desirable in therapeutic agents. Additionally, the substitution pattern of the molecule, particularly the fluoro group on the phenyl ring, may enhance its bioavailability and stability in physiological conditions.

The synthesis of this compound involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the formation of the benzodiazole core through condensation reactions and subsequent substitution reactions to introduce the desired functional groups. Researchers have explored various synthetic pathways to optimize yield and purity, with some studies focusing on microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

In terms of pharmacological activity, preliminary assays have indicated that this compound exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, it has shown promise as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Furthermore, its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drug development.

Beyond its pharmacological applications, this compound has also been investigated for its potential in materials science. The rigid structure of the benzodiazole moiety contributes to its stability under thermal and photochemical conditions, making it a viable candidate for use in organic electronics. Researchers have explored its properties as a component in light-emitting diodes (LEDs) and solar cells, where its electron transport capabilities could enhance device performance.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the conjugated system within the molecule facilitates efficient electron delocalization, which is crucial for its electronic applications. Moreover, molecular dynamics simulations have shed light on its conformational flexibility, which is essential for understanding its interactions with biological targets.

In conclusion, CAS No. 847396-19-4 represents a multifaceted compound with promising applications across diverse fields. Its unique structure, coupled with recent research findings, underscores its potential as both a therapeutic agent and a material for advanced technologies. Continued exploration into its properties will undoubtedly unlock further opportunities for innovation in science and medicine.

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